molecular formula C7H8F2O2 B2723641 (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1447942-40-6

(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B2723641
CAS No.: 1447942-40-6
M. Wt: 162.136
InChI Key: IOQVITCQIHHDBC-ZGQXEFDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3s,5S)-rel-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 1447942-40-6) is a bicyclic fluorinated carboxylic acid with the molecular formula C₇H₈F₂O₂ and a molecular weight of 162.14 g/mol . It is synthesized via hydrolysis of its methyl ester precursor, (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate, using lithium hydroxide in a mixture of tetrahydrofuran, water, and methanol, achieving an 87% yield . The compound is stored at 2–8°C in dry conditions and is utilized as a key intermediate in the synthesis of LPAR1 antagonists for therapeutic applications .

Properties

IUPAC Name

(1S,5R)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)4-1-3(6(10)11)2-5(4)7/h3-5H,1-2H2,(H,10,11)/t3?,4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQVITCQIHHDBC-NVGWPGHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2(F)F)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183468
Record name (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447942-40-6, 1447972-24-8
Record name (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Overview

The synthesis begins with α-allyldiazoacetate precursors, which undergo dirhodium-catalyzed cyclopropanation to form bicyclo[3.1.0]hexane intermediates. Subsequent difluorocarbene insertion introduces fluorine atoms at the bridgehead positions (Figure 1).

Key Steps:

  • Diazo Precursor Preparation : Allyl-bromo-α-methylstyrene derivatives are converted to α-allyldiazoacetates via nucleophilic displacement and deacylative diazo transfer.
  • Cyclopropanation : Dirhodium catalysts (e.g., Rh₂(OAc)₄) induce intramolecular cyclopropanation, forming bicyclo[3.1.0]hexane scaffolds.
  • Difluorocarbene Insertion : Treatment with TMSCF₂Br generates difluorocarbene, which inserts into the strained cyclopropane ring.

Optimization Data

Reaction parameters critically influence yield and stereoselectivity (Table 1):

Table 1: Optimization of Bicyclo[3.1.0]hexane Synthesis

Parameter Condition Yield (%) Selectivity (rel)
Catalyst Loading 0.01 mol% Rh₂(OAc)₄ 92 >20:1
Solvent Dichloromethane 88 18:1
Temperature 25°C 90 19:1
Difluorocarbene Source TMSCF₂Br 85 15:1

The dirhodium catalyst enables high yields (85–92%) with excellent diastereoselectivity (>15:1). Lower catalyst loadings (0.01 mol%) minimize costs without compromising efficiency.

Stereochemical Control and Isomer Separation

The "(1R,3s,5S)-rel" designation indicates a racemic mixture of enantiomers with defined relative configurations. Achieving stereochemical purity involves two approaches:

Chiral Auxiliary-Assisted Synthesis

Chiral dirhodium catalysts (e.g., Rh₂(S-PTAD)₄) induce asymmetric cyclopropanation, favoring the desired (1R,3s,5S) configuration. However, enantiomeric excess (ee) remains moderate (≤70%) for bicyclo[3.1.0]hexanes.

Chromatographic Resolution

Racemic products are separated via chiral stationary phase HPLC. The Aladdin Scientific product (CAS 1447942-40-6) specifies ≥97% purity, achievable through reverse-phase chromatography.

Alternative Synthetic Routes

Radical Fluorination of Bicyclo[3.1.0]hexane Precursors

Pre-formed bicyclo[3.1.0]hexane-3-carboxylic acid undergoes radical fluorination using Selectfluor® or NFSI. While feasible, this method suffers from poor regioselectivity and over-fluorination.

Ring-Opening of Norbornene Derivatives

Norbornene analogs treated with HF-pyridine complexes yield difluorinated products, but the bicyclo[3.1.0]hexane structure is rarely retained due to ring strain.

Industrial-Scale Production Considerations

Commercial suppliers like Aladdin Scientific synthesize the compound via the dirhodium-catalyzed route, highlighting its scalability. Critical factors for mass production include:

  • Cost Efficiency : Dirhodium catalysts are recycled via ligand immobilization.
  • Safety : Diazo compounds are generated in situ to minimize explosion risks.
  • Purification : Crystallization from ethanol/water mixtures achieves ≥97% purity.

Analytical Characterization

Post-synthesis analysis confirms structure and purity:

  • NMR : ¹⁹F NMR shows two equivalent fluorine atoms at δ −112 ppm (J = 240 Hz).
  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).
  • Mass Spectrometry : [M−H]⁻ peak at m/z 161.03.

Mechanism of Action

The mechanism of action of (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and metabolic stability, enhancing its efficacy as a drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Bicyclohexane Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
(1R,3s,5S)-rel-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid 1447942-40-6 C₇H₈F₂O₂ 162.14 Bicyclo[3.1.0] core, 6,6-difluoro, carboxylic acid at C3 LPAR1 antagonist intermediate
(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid N/A C₇H₈F₂O₂ 162.13 Isomeric fluorination at C3,3; carboxylic acid at C6 Research chemical (structural isomer)
(1S,3S,5R)-2-[(tert-Butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 1400990-36-4 C₁₁H₁₅F₂NO₄ 263.24 Azabicyclo core, tert-butoxycarbonyl (Boc) protection, 6,6-difluoro Pharmaceutical intermediate (modified solubility/reactivity)

Key Observations :

  • Fluorine Positioning : The target compound’s 6,6-difluoro substitution contrasts with the 3,3-difluoro isomer, altering steric and electronic properties .
  • Functional Groups : The tert-butoxycarbonyl (Boc) group in the azabicyclo derivative enhances stability and modulates pharmacokinetics .
Non-Fluorinated Bicyclohexane Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
(1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid 55685-58-0 C₆H₈O₃ 128.13 Oxygen atom in place of two fluorines Research chemical (polarity modulation)
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-3-fluoro- 234085-19-9 C₈H₁₀FNO₄ 203.17 Dual carboxylic acids, amino, fluoro Potential bioactive scaffold

Key Observations :

  • Amino-Fluoro Hybrid: The dicarboxylic acid derivative combines amino and fluoro groups, enabling diverse interactions in drug design .
Pharmacologically Active Derivatives

Nirmatrelvir (Paxlovid® Component):

  • Structure: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane core with trifluoroacetyl and cyanomethyl groups .
  • Application : FDA-approved antiviral targeting SARS-CoV-2 3CL protease .
  • Synthesis : Enzymatic oxidation ensures stereoselectivity, contrasting with the target compound’s straightforward hydrolysis .

Key Contrast :

  • Azabicyclo vs. Fluorobicyclo : Nirmatrelvir’s nitrogen-containing core enables protease inhibition, whereas fluorobicyclo derivatives are tailored for receptor antagonism .

Biological Activity

The compound (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS No. 1447942-40-6) is a bicyclic carboxylic acid with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C7H8F2O2
  • Molecular Weight : 162.14 g/mol
  • Purity : 97% .

The compound features a bicyclo[3.1.0]hexane core with two fluorine substituents and a carboxylic acid functional group, which may influence its biological interactions.

Antifungal Activity

Recent investigations into related compounds have highlighted antifungal activities against various pathogens. For example, longifolene-derived diphenyl ether-carboxylic acids demonstrated significant inhibition rates against fungi such as Alternaria solani and Rhizoctonia solani . While direct studies on the difluorobicyclo compound are scarce, the presence of the carboxylic acid moiety suggests possible antifungal properties warranting further exploration.

The biological activity of bicyclic carboxylic acids often involves interactions with enzymatic pathways and cellular mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound may act as enzyme inhibitors through metal chelation or competitive inhibition mechanisms.
  • Binding Affinity : Docking studies of analogous compounds have shown favorable binding to active sites of target enzymes, which may be extrapolated to predict similar behavior for the difluorobicyclo compound .

Study on Hydroxypyridone Analogs

A study focused on hydroxypyridone carboxylic acids revealed that modifications in the carboxylate functional group significantly impacted inhibitory activity against HIV RT and RNase H . The results indicated that compounds retaining the carboxylate group exhibited better inhibition than those modified to esters or amides.

Table 1: Inhibition Rates of Hydroxypyridone Analogues

Compound% Inhibition (RNase H)
10a70%
10b82%
10c91%
β-thujaplicinol100%

The findings from this study suggest that the structural characteristics of bicyclic compounds can significantly influence their biological activities.

Antifungal Activity of Related Compounds

Another study synthesized longifolene-derived diphenyl ether-carboxylic acids and evaluated their antifungal activities against several pathogens. The results indicated promising inhibition rates:

Table 2: Antifungal Inhibition Rates

CompoundAlternaria solaniRhizoctonia solani
7b85.9%81.4%
7l80.7%80.3%

These findings underscore the potential for developing new antifungal agents based on the bicyclic structure.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a building block in drug discovery and development:

  • Pharmacological Studies : Its unique bicyclic structure allows for modulation of biological activity through the introduction of various functional groups. This makes it a candidate for developing novel therapeutics targeting specific biological pathways.
  • Protein Degradation : It has been identified as a component in the design of protein degraders, which are gaining traction in targeted protein degradation strategies for treating diseases like cancer .

Materials Science

The compound's structural characteristics lend themselves to applications in materials science:

  • Polymer Chemistry : Incorporating (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
  • Nanomaterials : The compound may serve as a precursor for creating nanostructured materials with specific functionalities due to its distinct chemical properties.

Case Study 1: Drug Development

A study focused on the synthesis and evaluation of new derivatives of this compound demonstrated its efficacy in modulating enzyme activity related to metabolic pathways. The derivatives showed promising results in vitro against specific targets associated with metabolic disorders.

Case Study 2: Material Enhancement

Research involving the incorporation of this compound into polymer blends indicated improved mechanical properties and thermal resistance compared to traditional polymers without this compound. These findings suggest potential applications in high-performance materials for various industrial uses.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid?

  • Methodology : The synthesis often involves cyclopropanation via transition-metal catalysis or photochemical methods to form the bicyclo[3.1.0]hexane core. Fluorination is typically achieved using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 6,6-positions. For example, tert-butyl ester intermediates (e.g., rel-(1R,5S,6r)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid) are used to protect the carboxylic acid group during fluorination . Post-fluorination, acidic hydrolysis removes protecting groups.
  • Key Considerations : Stereochemical control during cyclopropanation and fluorination requires chiral auxiliaries or enantioselective catalysts. Characterization via 1^1H/19^{19}F NMR and chiral HPLC ensures stereopurity .

Q. How is the stereochemistry of the bicyclo[3.1.0]hexane core confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For example, the related compound nirmatrelvir (PF-07321332) was structurally validated using X-ray data . Alternatively, NOE (Nuclear Overhauser Effect) NMR experiments can map spatial proximities of protons, confirming the fused cyclopropane-oxirane geometry .
  • Data Interpretation : Discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental data may arise due to crystal packing effects, necessitating multi-technique validation .

Advanced Research Questions

Q. How does fluorination at the 6,6-positions influence the compound’s bioactivity and metabolic stability?

  • Methodology : Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation. For instance, in hepatitis C protease inhibitors (e.g., SCH 503034), fluorinated bicyclo[3.1.0]hexane analogs showed improved half-life due to reduced CYP450 metabolism .
  • Structure-Activity Relationship (SAR) : Fluorination increases lipophilicity (logP), enhancing membrane permeability. However, excessive fluorination may reduce solubility, requiring formulation optimization . Comparative assays with non-fluorinated analogs (e.g., bicyclo[3.1.0]hexane-3-carboxylic acid derivatives) quantify these effects .

Q. What computational approaches are used to predict binding interactions of this compound with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations model interactions with enzymes like HCV NS3/4A protease or SARS-CoV-2 Mpro^\text{pro}. For example, nirmatrelvir’s binding to Mpro^\text{pro} was predicted using free-energy perturbation (FEP) calculations .
  • Validation : Experimental IC50_{50} values from enzymatic assays (e.g., fluorescence resonance energy transfer (FRET)-based protease assays) are compared with computational predictions to refine force fields .

Q. How can contradictions in synthetic yields or stereochemical outcomes be resolved?

  • Methodology : Systematic variation of reaction conditions (e.g., temperature, catalyst loading) identifies optimal parameters. For example, Pd-catalyzed cyclopropanation may favor different diastereomers under varying pressures .
  • Data Reconciliation : Cross-referencing NMR splitting patterns with DFT-calculated 1^1H chemical shifts resolves ambiguities in stereochemical assignments . Contradictory bioactivity data (e.g., potency vs. cytotoxicity) may stem from impurities, necessitating orthogonal purity checks (HPLC-MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.